3,5-Dichlorophenyl methyl sulphone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

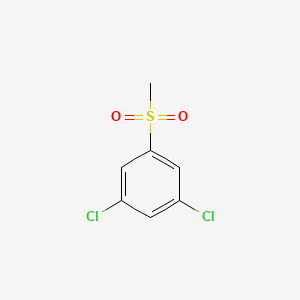

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYHQTUAQZMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177378 | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-89-2 | |

| Record name | 1,3-Dichloro-5-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 3,5-Dichlorophenyl methyl sulphone

An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (3,5-DCPMS) is a chlorinated aromatic sulfone of significant interest in toxicology and chemical biology. Primarily recognized as a persistent and biologically active metabolite of meta-dichlorobenzene (m-DCB), its role extends beyond that of a mere metabolic byproduct. Evidence indicates that 3,5-DCPMS is a potent, phenobarbital-like inducer of hepatic drug-metabolizing enzymes, suggesting it is the primary agent responsible for the inductive effects observed after exposure to its parent compound. More recently, its classification as a "Protein Degrader Building Block" points to its emerging utility in the synthesis of novel chemical probes and potential therapeutics, particularly in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, toxicological profile, and applications in modern research.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and a methylsulfonyl group (-SO₂CH₃). This substitution pattern dictates its chemical reactivity, polarity, and metabolic stability.

| Property | Value | Source |

| CAS Number | 22821-89-2 | [1] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.1 g/mol | [1] |

| Synonyms | 3,5-DCPMS, 1,3-Dichloro-5-(methylsulfonyl)benzene | [2] |

| Product Family | Protein Degrader Building Blocks | [1] |

| Storage | Room temperature | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of phenyl methyl sulphones can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding sulfonyl chloride to a sulfinate, followed by methylation.

Synthetic Workflow

A plausible two-step synthesis starting from commercially available 3,5-dichlorobenzenesulfonyl chloride is outlined below. This method offers high yields and is adaptable for industrial-scale production.[3]

Caption: General synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a generalized representation based on established methods for analogous compounds and should be optimized under appropriate laboratory safety conditions.

Step 1: Reduction of 3,5-Dichlorobenzenesulfonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser, add sodium sulfite (1.2 eq) and sodium bicarbonate (2.0 eq) to deionized water.

-

Heat the mixture to reflux with stirring until all solids dissolve.

-

In batches, carefully add 3,5-dichlorobenzenesulfonyl chloride (1.0 eq).

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to approximately 40 °C. The resulting solution contains the sodium 3,5-dichlorobenzenesulfinate intermediate.

Step 2: Methylation of the Sulfinate Intermediate

-

To the cooled solution from Step 1, add dimethyl sulfate (1.5 eq) dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-45 °C.

-

After the addition is complete, maintain the reaction at this temperature for 2-3 hours with continuous stirring.

-

Once the methylation is complete (as monitored by TLC), heat the mixture to reflux for 1 hour to quench any unreacted dimethyl sulfate.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): LC-MS or GC-MS to verify the molecular weight and fragmentation pattern.[4]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]

Biological Significance and Mechanism of Action

The primary biological relevance of 3,5-DCPMS stems from its role as a key metabolite of m-dichlorobenzene, a common industrial solvent and chemical intermediate.

Metabolic Pathway from m-Dichlorobenzene

The formation of methylsulfonyl metabolites from chlorinated benzenes is a complex bioactivation pathway that often involves initial metabolism in the liver, excretion of precursors into the bile, and subsequent processing by intestinal microflora.[5][6]

Caption: Bioactivation of m-Dichlorobenzene to 3,5-DCPMS.

Induction of Cytochrome P450 Enzymes

3,5-DCPMS is a potent phenobarbital-like inducer of hepatic microsomal enzymes.[7] Studies in rat models have shown that the induction of Cytochrome P450 (CYP450) and aminopyrine N-demethylase activity following m-DCB administration occurs after an increase in the hepatic concentration of 3,5-DCPMS.[7] This strongly suggests that the metabolite, not the parent compound, is the primary inducing agent.

This induction has significant toxicological implications. Upregulation of CYP450 enzymes can alter the metabolism of other xenobiotics and endogenous compounds, potentially leading to increased toxicity or altered drug efficacy. The induction pattern is similar to that of phenobarbital, a classic inducer of the CYP2B family, and differs from that of 3-methylcholanthrene, which induces the CYP1A family.[7]

Applications in Drug Development

While its role as a metabolite is well-documented, the commercial classification of 3,5-DCPMS as a "Protein Degrader Building Block" highlights its value in modern medicinal chemistry.[1] This points to its use as a fragment or linker in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

Role in Targeted Protein Degradation

PROTACs are molecules designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific target proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The rigid, well-defined structure of the dichlorophenyl methyl sulphone moiety makes it an attractive component for use as a linker or as part of a larger ligand scaffold. Its properties can influence the overall solubility, cell permeability, and spatial orientation of the PROTAC, which are critical for its efficacy.

Caption: Conceptual role of a 3,5-DCPMS-derived scaffold in a PROTAC.

Toxicology and Safety Profile

The toxicological profile of 3,5-DCPMS is intrinsically linked to its induction of metabolic enzymes. While not acutely toxic in the same manner as some industrial chemicals, its long-term effects are of concern. Studies on related dichlorodiphenyl sulfones have shown that chronic exposure can lead to nonneoplastic lesions in the liver, such as centrilobular hepatocyte hypertrophy, and nephropathy in the kidneys.[8]

-

Hepatic Effects: As a potent enzyme inducer, chronic exposure can lead to liver hypertrophy.[7][8]

-

Mutagenicity: Related compounds like p,p'-dichlorodiphenyl sulfone were not found to be mutagenic in Salmonella typhimurium assays (Ames test).[8]

-

Handling: Standard laboratory precautions should be taken when handling 3,5-DCPMS. It should be used in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound is stable and should be stored at room temperature away from incompatible materials.[1]

Conclusion and Future Directions

This compound is a molecule with a dual identity. As a metabolite, it is a critical mediator of the toxicological effects of m-dichlorobenzene, serving as a powerful, phenobarbital-like inducer of hepatic enzymes. As a synthetic building block, its defined structure and chemical properties make it a valuable tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Future research should focus on further elucidating its specific interactions with nuclear receptors responsible for enzyme induction (e.g., CAR/PXR) and exploring its incorporation into novel bifunctional molecules to modulate disease-relevant proteins.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3,5-dichlorophenyl methyl sulfone - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 4. 22821-89-2|this compound|BLD Pharm [bldpharm.com]

- 5. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dichlorophenyl methyl sulphone CAS 22821-89-2 properties

An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone

This guide provides a comprehensive technical overview of this compound (CAS 22821-89-2), a compound of interest for researchers in toxicology, drug metabolism, and chemical synthesis. This document synthesizes available data to offer insights into its properties, biological significance, and handling, tailored for professionals in the scientific community.

Core Compound Identity and Physicochemical Properties

This compound, with the CAS number 22821-89-2, is a chlorinated aromatic sulfone.[1] Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl sulfonyl group (-SO₂CH₃) at the 1 position. This substitution pattern dictates its chemical reactivity and biological interactions.

The compound is commercially available, typically with a purity of 98% or higher, and is categorized as a research chemical for laboratory use.[1][2] It is primarily intended for professional manufacturing and research, not for direct consumer or medical applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22821-89-2 | [1][3] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.1 g/mol | [1] |

| Synonyms | 1,3-Dichloro-5-(methylsulfonyl)benzene, 3,5-DCPMS | [4][5] |

| Purity (Typical) | ≥98% | [1] |

| SMILES Code | O=S(C1=CC(Cl)=CC(Cl)=C1)(C)=O | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |

Note: Specific experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Synthesis Pathway: A Representative Method

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be extrapolated from general methods for preparing aryl methyl sulfones.[6] A common approach involves the reaction of a corresponding sulfonyl chloride with a methylating agent. A more direct route starts from 3,5-dichlorobenzenesulfonyl chloride.

A generalized two-step method starting from a substituted benzenesulfonyl chloride has been reported to have yields over 85%, making it suitable for scalable production.[6] This process involves:

-

Reduction: The substituted benzenesulfonyl chloride is reduced to a phenyl-sulfinic acid intermediate.

-

Methylation: The intermediate is then methylated, for example, using dimethyl sulfate, to yield the final phenyl methyl sulfone derivative.[6]

Below is a conceptual workflow for this synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 22821-89-2|this compound|BLD Pharm [bldpharm.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22821-89-2 Name: 1,3-dichloro-5-(methylsulphonyl)benzene [xixisys.com]

- 5. 3,5-dichlorophenyl methyl sulfone - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

physical and chemical properties of 3,5-Dichlorophenyl methyl sulphone

An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone

Introduction

This compound is a significant organosulfur compound characterized by a dichlorinated phenyl ring attached to a methyl sulfonyl group. While not a household name, this molecule holds considerable importance in specialized fields of chemical and biomedical research. Its robust chemical structure makes it an attractive building block in synthetic chemistry, particularly in the development of complex molecules like protein degraders[1]. Furthermore, it is recognized as a key metabolite of m-dichlorobenzene, a common industrial solvent. Understanding the properties of this sulphone is crucial for toxicologists and drug development professionals, as it is directly implicated in the biological activity and enzymatic induction observed after exposure to its parent compound[2]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for researchers and scientists in the field.

Compound Identification and Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

-

Chemical Name: this compound

The molecule's structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. Two chlorine atoms provide significant electrophilic character and stability to the ring, while the methyl sulfonyl group (-SO₂CH₃) at the 5-position is a strong electron-withdrawing group, influencing the compound's overall reactivity and polarity.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, its suitability for specific applications, and the methods required for its handling and analysis. The data for this compound is summarized below.

| Property | Value / Description | Source(s) |

| IUPAC Name | 1,3-dichloro-5-methylsulfonylbenzene | [4] |

| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [7] |

| Melting Point | Data not available. For context, the related isomer 4-Chlorophenyl methyl sulfone melts at 90-98 °C. | [7] |

| Boiling Point | Data not available. | |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone, typical for organosulfones. | [8] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

The high stability of the sulfone group, combined with the chlorinated aromatic ring, results in a compound that is chemically robust and resistant to degradation under many conditions, making it a reliable building block in multi-step syntheses.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of aryl methyl sulphones typically proceeds from the corresponding aryl sulfonyl chloride. A common and effective method involves a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation.[9] This approach offers high yields and can be adapted for industrial-scale production.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of an Aryl Methyl Sulphone Derivative

The following protocol is a generalized procedure adapted from established methods for preparing phenyl methyl sulphone derivatives[9].

-

Reduction to Sulfinate:

-

Charge a reaction vessel with an aqueous solution of sodium sulfite (Na₂SO₃).

-

Heat the solution to reflux.

-

Add 3,5-dichlorobenzenesulfonyl chloride to the vessel in batches.

-

Continue refluxing for approximately 4 hours until the starting material is consumed (monitor by TLC). The reaction mixture now contains the sodium 3,5-dichlorobenzenesulfinate intermediate.

-

-

Methylation:

-

Cool the reaction mixture to 40-45 °C.

-

Slowly add a methylating agent, such as dimethyl sulfate, while maintaining the temperature in the specified range.

-

After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.

-

To ensure the reaction goes to completion, reflux the mixture for 1 hour.

-

-

Isolation and Purification:

-

Cool the reaction to room temperature. A solid precipitate should form.

-

Isolate the crude product by filtration.

-

Wash the solid with water to remove inorganic salts.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

-

Applications in Research and Development

Building Block for Protein Degraders

This compound is commercially available as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rigid, stable, and well-defined chemical structure of this sulphone makes it an ideal scaffold or fragment for incorporation into these larger, more complex molecules.

Metabolite in Toxicology Studies

Research has shown that this compound is a minor but highly active metabolite of m-dichlorobenzene (m-DCB)[2]. Studies in rat models have demonstrated that the accumulation of this sulphone in the liver leads to the induction of hepatic microsomal enzymes, including cytochrome P-450. The pattern of enzyme induction is similar to that caused by phenobarbital, a classic inducer. This finding is critical because it identifies the metabolite, not the parent compound, as a primary driver of the observed biological effects, which has significant implications for the toxicological assessment of m-DCB[2].

References

- 1. calpaclab.com [calpaclab.com]

- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 22821-89-2 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 22821-89-2|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichlorophenyl Methyl Sulphone

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dichlorophenyl methyl sulphone is a compound of significant interest in the fields of toxicology and drug discovery. As a metabolite of m-dichlorobenzene, its role in inducing hepatic microsomal drug-metabolizing enzymes has been a subject of study.[1] Furthermore, its classification as a protein degrader building block underscores its potential in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure of this compound, offering insights into its synthesis, spectroscopic characterization, and key chemical properties.

Chemical Identity and Properties

This compound is a chlorinated aromatic sulfone. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 22821-89-2 | |

| Molecular Formula | C₇H₆Cl₂O₂S | |

| Molecular Weight | 225.1 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥98% | |

| Storage | Room temperature |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the formation of a sulfide followed by its oxidation. A plausible synthetic route is outlined below.

Synthesis of 3,5-Dichlorophenyl Methyl Sulfide (Precursor)

The synthesis of the precursor, 3,5-dichlorophenyl methyl sulfide, can be initiated from 3,5-dichloroaniline.

-

Diazotization of 3,5-Dichloroaniline: 3,5-dichloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Thiomethylation: The resulting diazonium salt is then reacted with a methylthiolating agent, such as dimethyl disulfide, in the presence of a suitable solvent. This reaction, often catalyzed by a copper salt, introduces the methylthio group onto the aromatic ring, yielding 3,5-dichlorophenyl methyl sulfide.

-

Purification: The crude product is purified using column chromatography on silica gel.

Oxidation to this compound

The synthesized 3,5-dichlorophenyl methyl sulfide is then oxidized to the final product.

-

Oxidation Reaction: 3,5-Dichlorophenyl methyl sulfide is dissolved in a suitable organic solvent, such as acetic acid or dichloromethane. An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), is added portion-wise to the solution at a controlled temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Molecular Structure and Spectroscopic Profile

A detailed understanding of the molecular structure is paramount for elucidating the compound's reactivity and biological activity. Due to the lack of a published crystal structure for this compound, its geometry is inferred from related structures and computational modeling.

Predicted Molecular Geometry

The molecular structure consists of a central benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and a methyl sulphonyl group at the 1-position. The sulfone group imparts a tetrahedral geometry around the sulfur atom. The presence of the electron-withdrawing chlorine atoms and the sulfonyl group influences the electronic distribution within the phenyl ring.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a singlet for the methyl protons.

-

The proton at the 4-position (para to the sulfonyl group) will appear as a triplet.

-

The protons at the 2 and 6-positions (ortho to the sulfonyl group) will appear as a doublet.

-

The methyl protons of the sulfonyl group will appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the adjacent sulfonyl group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methyl carbon.

-

The carbon atoms attached to the chlorine atoms (C-3 and C-5) will be downfield shifted.

-

The carbon atom attached to the sulfonyl group (C-1) will also be significantly downfield.

-

The remaining aromatic carbons (C-2, C-4, and C-6) will appear at distinct chemical shifts.

-

The methyl carbon will appear as a singlet in the upfield region.

-

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl group and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1580-1450 | Aromatic C=C stretch |

| ~1350-1300 | Asymmetric SO₂ stretch |

| ~1160-1120 | Symmetric SO₂ stretch |

| ~850-750 | C-Cl stretch |

The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are characteristic of the sulfone functional group.[2]

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the methyl group, the sulfonyl group, and chlorine atoms.

Predicted Fragmentation Pathway:

References

Spectroscopic Scrutiny of 3,5-Dichlorophenyl Methyl Sulphone: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. 3,5-Dichlorophenyl methyl sulphone, a compound of interest due to its metabolic relevance and potential applications as a building block in medicinal chemistry, demands rigorous characterization.[1] This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 22821-89-2, Molecular Formula: C₇H₆Cl₂O₂S), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] By integrating established spectroscopic principles with comparative data from analogous structures, we present a comprehensive characterization to support researchers in their scientific endeavors.

The following sections will detail the expected spectral features of this compound, supported by data from closely related compounds and foundational spectroscopic knowledge. This approach is designed to offer a robust predictive model for the spectral behavior of the target molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound—a symmetrically substituted aromatic ring, a methyl group, and a sulphone moiety—give rise to a distinct and interpretable spectroscopic fingerprint. Understanding the interplay of these components is key to deciphering its NMR, IR, and MS data.

References

3,5-Dichlorophenyl methyl sulphone mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dichlorophenyl Methyl Sulphone

Introduction

This compound is a significant metabolite of the widely used industrial chemical, 1,3-dichlorobenzene (m-DCB). While the parent compound's toxicology has been studied, understanding the biological activity of its metabolites is critical for a complete risk assessment. This compound has emerged as a molecule of interest due to its potent effects on key metabolic systems within the body. It is now understood to be a primary mediator of the biochemical changes observed following exposure to m-DCB, particularly in the liver.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, designed for researchers, toxicologists, and drug development professionals. We will move from its formation through metabolic activation to its profound effects on hepatic enzyme systems. Furthermore, we will explore the hypothesized mechanisms of toxicity in extra-hepatic tissues, such as the kidney, by drawing logical parallels from structurally related compounds. This document synthesizes current knowledge and provides detailed experimental protocols to empower further investigation into this compound's complex biological interactions.

Part 1: Biotransformation and Metabolic Activation

The biological activity of this compound is intrinsically linked to its formation from the parent compound, m-dichlorobenzene. This biotransformation is a multi-step process involving enzymes in both mammalian tissues and the gut microbiome.

The Metabolic Pathway from m-Dichlorobenzene

The conversion of m-DCB to this compound is not a direct oxidation. Evidence from related dichlorobenzene isomers suggests a more complex pathway.[1] The parent compound, m-DCB, likely undergoes initial Phase I oxidation by Cytochrome P450 (CYP450) enzymes in the liver. This is followed by Phase II conjugation, for example with glutathione. These conjugates are often transported into the bile and subsequently processed by intestinal microflora. This microbial metabolism is crucial for cleaving the conjugate and adding the methyl group, which is then reabsorbed and oxidized to the final methyl sulphone metabolite.[1]

This reliance on the gut microbiome for the formation of methylsulfonyl metabolites is a critical consideration in toxicological studies, as factors affecting gut health can influence the production of the toxicant.[1]

Caption: Metabolic pathway of 1,3-Dichlorobenzene to its methyl sulphone metabolite.

Role of Cytochrome P450

CYP450 enzymes are central to the toxicology of this compound, not only in its formation but also in its mechanism of action.[2] Studies have shown that the sulphone metabolite itself is a potent inducer of hepatic microsomal enzymes, indicating a direct interaction with the CYP450 system.[3] Specifically, its induction pattern closely mimics that of phenobarbital, a classic inducer of the CYP2B subfamily of enzymes.[3] This suggests that this compound is not merely a metabolic byproduct but an active xenobiotic that significantly alters the liver's metabolic machinery.

Part 2: Core Mechanism of Action in the Liver

The primary and most well-documented effect of this compound is the induction of hepatic drug-metabolizing enzymes. This action positions it as a key factor in the overall toxicity of its parent compound, m-DCB.[3]

Induction of Hepatic Microsomal Enzymes

Exposure to this compound leads to a significant increase in the total content of cytochrome P-450 and the activity of associated enzymes, such as aminopyrine N-demethylase, in liver microsomes.[3] This induction enhances the liver's capacity to metabolize other xenobiotics, which can have wide-ranging consequences, including altered drug efficacy and the potentiation of other chemical toxicities. The induction pattern is notably different from that of polycyclic aromatic hydrocarbons (like 3-methylcholanthrene), which act through the Aryl hydrocarbon Receptor (AhR), further cementing its classification as a phenobarbital-like inducer.[3]

| Parameter Measured | Treatment Group | Fold Increase vs. Control | Reference |

| Cytochrome P-450 Content | m-DCB (parent compound) | ~1.5 - 2.0x | [3] |

| 3,5-DCPSO2Me (metabolite) | ~1.8 - 2.2x | [3] | |

| Aminopyrine N-demethylase | m-DCB (parent compound) | ~2.0 - 2.5x | [3] |

| 3,5-DCPSO2Me (metabolite) | ~2.5 - 3.0x | [3] | |

| Note: Values are approximate based on published reports and serve for comparative purposes. |

Signaling Pathway: CAR/RXR Activation

Phenobarbital-like inducers typically function by activating nuclear receptors. The primary candidate for mediating the effects of this compound is the Constitutive Androstane Receptor (CAR). In its inactive state, CAR resides in the cytoplasm. Upon binding to a ligand like this compound (either directly or indirectly), CAR translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, including those for CYP2B enzymes, initiating their transcription and leading to increased protein expression.

Caption: CAR/RXR signaling pathway for phenobarbital-like enzyme induction.

Part 3: Postulated Mechanism of Nephrotoxicity

While direct evidence for nephrotoxicity caused by this compound is limited, the broader class of dichlorophenyl compounds is known to target the kidney. The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), for instance, is a well-characterized nephrotoxicant whose mechanism relies on metabolic activation.[4][5] This provides a strong basis for a hypothesized mechanism of action in the kidney.

Hypothesis: Metabolic Activation and Covalent Binding

The proposed mechanism involves the metabolic activation of this compound by CYP450 enzymes located within the renal proximal tubule cells.[6] This bioactivation step is thought to generate a highly reactive, electrophilic intermediate.

This reactive species can then form covalent bonds with nucleophilic residues (such as cysteine or tyrosine) on cellular macromolecules, particularly proteins.[4][7][8] The covalent adduction to critical renal proteins can disrupt their function, leading to a cascade of deleterious events:

-

Enzyme Inhibition: Direct inactivation of enzymes crucial for cellular homeostasis.

-

Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair oxidative phosphorylation, leading to ATP depletion and increased production of reactive oxygen species (ROS).[6]

-

Cellular Necrosis: The culmination of these insults results in the death of renal proximal tubule cells, which is the hallmark of chemically-induced nephrotoxicity.[9]

This relationship between oxidative metabolism, covalent binding, and organ toxicity is a recurring theme in toxicology.[4]

Caption: Hypothesized pathway for this compound-induced nephrotoxicity.

Part 4: Experimental Methodologies

Validating the mechanisms described above requires robust and reproducible experimental protocols. The following methodologies represent self-validating systems for investigating the hepatic and renal effects of xenobiotics like this compound.

Experimental Protocol 1: In Vitro Assessment of Hepatic Enzyme Induction

This protocol assesses the compound's ability to induce CYP450 enzymes in a human-derived liver cell line.

Objective: To quantify the induction of CYP1A2 and CYP3A4 activity in HepG2 cells.

Methodology:

-

Cell Culture: Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintaining them at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into white, clear-bottom 96-well plates at a density of 50,000 cells/well and allow them to attach for 24 hours.[10]

-

Dosing: Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM omeprazole for CYP1A2, 20 µM rifampicin for CYP3A4).

-

Incubation: Remove the old medium from the cells and replace it with the compound-containing medium. Incubate for 24-48 hours.

-

CYP Activity Assay: Use a luminogenic CYP450-Glo™ Assay (Promega) as per the manufacturer's protocol.[10] a. Remove the dosing medium and add the luminogenic substrate specific for the CYP isoform being tested (e.g., Luciferin-CEE for CYP1A2, Luciferin-IPA for CYP3A4). b. Incubate for the recommended time (e.g., 1-4 hours). c. Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using a reagent like CellTiter-Glo®). Calculate the fold induction relative to the vehicle control.

Experimental Protocol 2: In Vitro Nephrotoxicity Screening

This protocol uses a human renal cell line to screen for potential nephrotoxicity and identify key injury markers.

Objective: To evaluate the cytotoxicity and induction of kidney injury biomarkers in HK-2 cells.

Methodology:

-

Cell Culture: Culture human kidney proximal tubule epithelial cells (HK-2) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Seeding: Seed cells in 96-well plates at an appropriate density and allow them to form a confluent monolayer.

-

Dosing: Treat cells with a concentration range of this compound for 24 and 48 hours. Include a vehicle control and a positive control nephrotoxicant (e.g., 4 µM cisplatin).[11]

-

Endpoint Measurement (Multiplexed): a. Cytotoxicity (LDH Release): At the end of the incubation, collect the cell culture supernatant. Measure lactate dehydrogenase (LDH) release using a commercially available colorimetric assay kit. Increased LDH in the medium indicates loss of membrane integrity.[9] b. Biomarker Quantification (ELISA): Use the collected supernatant to quantify the concentration of key kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), using specific ELISA kits.[11][12]

-

Data Analysis: Express LDH release as a percentage of the positive control (total lysis). Quantify biomarker concentrations from a standard curve. A dose-dependent increase in LDH, KIM-1, or NGAL indicates potential nephrotoxicity.

Caption: Experimental workflow for in vitro nephrotoxicity screening.

Conclusion

This compound is a biologically active metabolite that plays a definitive role in the toxicology of its parent compound, m-dichlorobenzene. Its core mechanism of action in the liver is well-characterized as a potent, phenobarbital-like inducer of hepatic microsomal enzymes, an effect likely mediated by the activation of the CAR/RXR nuclear receptor pathway. This action alone has significant implications for drug-drug interactions and overall xenobiotic metabolism.

While its effects on other organs are less understood, a compelling, evidence-based hypothesis points toward potential nephrotoxicity driven by metabolic activation within the kidney, leading to covalent binding and subsequent cellular necrosis. This remains a critical area for future research. The experimental protocols detailed herein provide a validated framework for further elucidating the complete toxicological profile of this compound, bridging the gap between its known hepatic effects and its potential extra-hepatic risks.

References

- 1. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 3. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal damage, metabolism and covalent binding following administration of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS) to male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent binding of catechols to proteins through the sulphydryl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

Unveiling the Biological Profile of 3,5-Dichlorophenyl Methyl Sulphone: A Technical Guide for Researchers

An In-depth Examination of a Potent Cytochrome P-450 Inducer with Putative Bioactivities

Introduction

3,5-Dichlorophenyl methyl sulphone is a chlorinated aromatic organosulfur compound with the molecular formula C₇H₆Cl₂O₂S.[1] While not as widely studied as some other environmental contaminants or drug candidates, it holds significant interest for researchers in toxicology, drug metabolism, and potentially, in the discovery of new bioactive agents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role as a potent inducer of hepatic microsomal drug-metabolizing enzymes.

This document delves into the mechanistic underpinnings of its primary biological effect, presents the key experimental findings, and offers detailed protocols for researchers wishing to investigate similar activities. Furthermore, it explores the potential for other biological activities, such as antifungal properties, based on the activity of structurally related compounds, and summarizes the available toxicological data to provide a complete scientific profile.

Mechanism of Action: A Phenobarbital-Like Inducer of Cytochrome P-450

The most well-characterized biological activity of this compound is its ability to induce hepatic microsomal drug-metabolizing enzymes, specifically the cytochrome P-450 (CYP450) system.[2] It is a metabolite of m-dichlorobenzene and is considered a primary contributor to the enzyme-inducing activity of the parent compound.[2]

The pattern of enzyme induction by this compound is similar to that of phenobarbital, a classical and extensively studied inducer of CYP450 enzymes.[2] This phenobarbital-like induction mechanism is primarily mediated by the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the transcription of various genes involved in drug and xenobiotic metabolism.

Upon entering the hepatocyte, a phenobarbital-like inducer such as this compound is thought to initiate a signaling cascade that leads to the translocation of CAR from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes, including those for CYP2B enzymes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes and, consequently, an elevated level of the corresponding CYP450 enzymes.

Key Biological Activities: Evidence from In Vivo Studies

The primary evidence for the biological activity of this compound comes from studies in rats, where it has been shown to be a potent inducer of hepatic microsomal enzymes. The administration of this compound leads to significant increases in the activity of specific drug-metabolizing enzymes and the total content of cytochrome P-450.

| Parameter | Observation | Species | Reference |

| Aminopyrine N-demethylase activity | Significant increase in activity. | Rat | [2] |

| Cytochrome P-450 content | Significant increase in content. | Rat | [2] |

| Hexobarbital sleeping time | Significant reduction, indicating increased metabolism of hexobarbital. | Rat | [2] |

| Microsomal protein patterns | Similar to those of phenobarbital-treated rats, as determined by SDS-PAGE. | Rat | [2] |

| Interaction with Cytochrome P-450 | Shows a Type I interaction with a Ks of 0.17 mM. | Rat | [2] |

Potential Antifungal Activity: An Area for Future Investigation

While there is no direct evidence from published studies on the antifungal activity of this compound, the 3,5-dichlorophenyl moiety is a key structural feature in some compounds with known fungicidal properties. For instance, research into novel fungicides has identified 3,5-dichlorobenzyl alcohol as a highly active fragment.[3] Derivatives of this fragment have shown remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani, comparable to the commercial fungicide boscalid.[3] The mechanism of action for these related compounds has been linked to the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[3]

Given the presence of the 3,5-dichlorophenyl group in this compound, it is plausible that this compound could exhibit some degree of antifungal activity. However, this remains a hypothesis that requires experimental validation. Researchers in the field of antifungal drug discovery may find this compound to be a candidate for screening in various antifungal assays.

Experimental Protocols

In Vitro Cytochrome P-450 Induction Assay

This protocol is a generalized methodology for assessing the potential of a test compound to induce CYP450 enzymes in cultured human hepatocytes.

Objective: To determine if this compound induces the expression and/or activity of key CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in vitro.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound (test compound)

-

Phenobarbital (positive control for CYP2B6 induction)

-

Rifampicin (positive control for CYP3A4 induction)

-

Omeprazole (positive control for CYP1A2 induction)

-

Vehicle control (e.g., DMSO)

-

CYP450 isoform-specific probe substrates (e.g., bupropion for CYP2B6)

-

96-well collagen-coated plates

-

LC-MS/MS system for metabolite analysis

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Hepatocyte Plating:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Plate the hepatocytes in 96-well collagen-coated plates at a suitable density.

-

Allow the cells to attach and form a monolayer for 24-48 hours.

-

-

Compound Treatment:

-

Prepare a dilution series of this compound and the positive controls in culture medium.

-

Remove the plating medium from the hepatocytes and replace it with the medium containing the test compound, positive controls, or vehicle control.

-

Incubate the plates for 48-72 hours, with a daily medium change.

-

-

Assessment of CYP450 Activity (Catalytic Assay):

-

After the treatment period, remove the treatment medium and wash the cells.

-

Add medium containing a cocktail of CYP450 isoform-specific probe substrates.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.

-

Calculate the fold induction of enzyme activity relative to the vehicle control.

-

-

Assessment of CYP450 Expression (mRNA Analysis):

-

After the treatment period, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of CYP450 isoform-specific genes using qRT-PCR, normalized to a housekeeping gene.

-

Calculate the fold induction of mRNA expression relative to the vehicle control.

-

Toxicological Profile

A comprehensive toxicological profile for this compound is not available in the public domain. However, information on related compounds can provide some preliminary insights into its potential hazards.

-

Related Compounds:

-

p,p'-Dichlorodiphenyl sulfone: In 2-year feed studies in rats and mice, this compound caused increased incidences of nonneoplastic lesions of the liver, such as centrilobular hepatocyte hypertrophy.[4][5] There was no evidence of carcinogenic activity under the conditions of these studies.[4][5]

-

p-Chlorophenyl methyl sulfone: In a mammalian toxicological evaluation, this compound was found to cause mild skin irritation in rabbits but no eye irritation.[6] Pathological changes observed in feeding studies in rats and mice included hepatic megalocytosis with syncytial cell formation and hepatic necrosis.[6] It was not found to be mutagenic in the Ames assay.[6]

-

(3,4-dichlorophenyl)(methyl)sulfane: A safety data sheet for this related compound indicates it is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7]

-

-

Safety Data for a Related Compound ((3,5-Dichlorophenyl)methanesulfonyl chloride):

It is crucial to note that these data are for related compounds and may not accurately reflect the toxicological profile of this compound. Any laboratory handling of this compound should be performed with appropriate personal protective equipment and under the guidance of a comprehensive safety assessment.

Conclusion

This compound is a biologically active molecule with a well-defined role as a potent, phenobarbital-like inducer of hepatic cytochrome P-450 enzymes. Its mechanism of action is likely mediated through the activation of the Constitutive Androstane Receptor (CAR). While its primary documented activity is in the realm of drug metabolism and toxicology, the presence of the 3,5-dichlorophenyl moiety suggests a potential for antifungal activity that warrants further investigation. The current toxicological data is limited and primarily based on related compounds, highlighting the need for specific studies on this compound to fully characterize its safety profile. This guide provides a foundation for researchers interested in further exploring the biological and toxicological properties of this intriguing molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. aaronchem.com [aaronchem.com]

- 8. echemi.com [echemi.com]

The Role of 3,5-Dichlorophenyl Methyl Sulphone in Cytochrome P-450 Induction: Mechanisms, Assessment, and Implications

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,5-Dichlorophenyl methyl sulphone, a metabolite of the industrial solvent m-dichlorobenzene, has been identified as a significant modulator of hepatic drug-metabolizing enzymes. This technical guide provides a comprehensive examination of its role as an inducer of the cytochrome P-450 (CYP) superfamily. We will dissect the molecular mechanisms underlying this induction, present detailed protocols for its experimental evaluation, and discuss the critical implications for drug metabolism, drug-drug interactions, and toxicology. This document serves as a key resource for professionals in pharmacology and drug development seeking to understand and characterize xenobiotic-mediated enzyme induction.

Introduction: The Significance of CYP Induction

The cytochrome P-450 (CYP) system, a superfamily of heme-containing monooxygenases, is central to the metabolism and detoxification of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market.[1][2] The expression and activity of these enzymes are not static; they can be significantly increased by exposure to various chemical agents, a process known as enzyme induction.[1]

This induction process has profound consequences in pharmacology and toxicology:

-

Drug-Drug Interactions (DDIs): Induction of a specific CYP enzyme can accelerate the metabolism of a co-administered drug that is a substrate for that enzyme. This can lead to a rapid decrease in the drug's plasma concentration, potentially resulting in therapeutic failure.[1]

-

Altered Pharmacokinetics: A compound that induces its own metabolism can exhibit time-dependent changes in clearance, complicating dosing regimens.

-

Enhanced Bioactivation: For some compounds, CYP-mediated metabolism leads to the formation of reactive, toxic metabolites. Enzyme induction can exacerbate this process, increasing the risk of toxicity.[3]

This compound is a metabolite of m-dichlorobenzene, and research has demonstrated that it is a potent phenobarbital-like inducer of hepatic microsomal enzymes.[4] In fact, it is considered a primary factor in the inducing activity of its parent compound.[4] Understanding its specific interactions with the CYP system is therefore crucial for assessing the toxicological profile of m-dichlorobenzene and for utilizing the sulphone as a model compound in drug metabolism studies.

Molecular Mechanisms of Phenobarbital-Like Induction

The classification of this compound as a "phenobarbital-like" inducer provides significant insight into its mechanism of action.[4] Unlike compounds that act via the Aryl Hydrocarbon Receptor (AhR) (e.g., 3-methylcholanthrene), phenobarbital-like inducers primarily exert their effects through the activation of two key nuclear receptors: the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[5]

The Constitutive Androstane Receptor (CAR) Pathway

CAR is a critical regulator of genes involved in xenobiotic clearance, most notably CYP2B6 .[6][7] In its inactive state, CAR resides in the cytoplasm. Upon activation by an inducer, it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on the DNA, such as the Phenobarbital-Responsive Enhancer Module (PBREM), to initiate gene transcription.[6][8][9]

The Pregnane X Receptor (PXR) Pathway

PXR is renowned for its large, flexible ligand-binding domain, allowing it to be activated by a wide variety of xenobiotics.[10] It is the principal regulator of CYP3A4 , the most abundant and important drug-metabolizing enzyme in the human liver, responsible for the metabolism of over 50% of prescribed drugs.[11][12][13] The activation mechanism mirrors that of CAR: ligand binding in the cytoplasm, translocation to the nucleus, heterodimerization with RXR, and binding to DNA response elements to drive the transcription of target genes, including CYP3A4 and various CYP2C enzymes.[10][11][14][15]

The diagram below illustrates the convergent pathways through which a phenobarbital-like inducer such as this compound is presumed to act.

Figure 1: Proposed mechanism of CYP induction by this compound.

Experimental Workflow for Assessing CYP Induction

Evaluating the potential of a compound to induce CYP enzymes is a cornerstone of preclinical drug development and is required by regulatory agencies like the FDA and EMA.[16] The most accepted in vitro system for this purpose is primary human hepatocytes, as they contain the full complement of receptors, cofactors, and enzymes necessary to model the in vivo response.[17]

Detailed Experimental Protocol

The following protocol outlines a robust methodology for quantifying the induction of CYP1A2, CYP2B6, and CYP3A4 by this compound in cryopreserved human hepatocytes.

I. Cell Culture and Plating:

-

Thaw cryopreserved human hepatocytes from at least three different donors, following the supplier's protocol. The use of multiple donors is critical to account for inter-individual variability.[15][17]

-

Plate the hepatocytes in collagen-coated multi-well plates (e.g., 24- or 48-well) at a sufficient density to achieve a confluent monolayer.

-

Allow the cells to recover and adhere for 24-48 hours in a humidified incubator at 37°C and 5% CO₂ before beginning treatment.[17]

II. Compound Treatment:

-

Prepare a range of concentrations of this compound in culture medium. Concentrations should be selected to bracket predicted clinical exposures where applicable, while also considering solubility and cytotoxicity limits.[18]

-

Include the following controls in triplicate for each donor:

-

Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the test compound, vehicle, or positive controls.

-

Incubate the cells for 48-72 hours. The treatment medium must be refreshed every 24 hours to ensure a constant concentration of the inducer.[16][17]

III. Endpoint Analysis: At the end of the incubation period, induction can be quantified at the level of mRNA expression and enzyme activity.

A. mRNA Expression Analysis (RT-qPCR):

-

Lyse the cells and extract total RNA using a suitable commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative PCR (qPCR) using validated primers and probes for the target genes (CYP1A2, CYP2B6, CYP3A4) and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the fold induction of gene expression relative to the vehicle control using the 2-ΔΔCT method.[16] A result is often considered positive if there is a concentration-dependent increase in mRNA of ≥2-fold relative to the vehicle control.[18]

B. Enzyme Activity Analysis (LC-MS/MS):

-

Wash the hepatocyte monolayer to remove the treatment medium.

-

Incubate the cells with a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4) in fresh medium for a defined period (e.g., 1-2 hours).[16][19]

-

Collect the supernatant and terminate the reaction.

-

Analyze the formation of the specific metabolites (e.g., acetaminophen, hydroxybupropion, 1'-hydroxymidazolam) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20][21]

-

Calculate the fold increase in enzyme activity relative to the vehicle control. An acceptable experiment requires the positive controls to elicit a significant increase in activity (e.g., ≥2-fold).[15][17]

Workflow Visualization

The following diagram provides a high-level overview of the experimental process for assessing CYP induction.

Figure 2: High-level experimental workflow for CYP induction studies.

Summary of Findings and Implications

Based on its classification as a phenobarbital-like inducer, the expected outcome of treating human hepatocytes with this compound is a significant, concentration-dependent induction of CYP2B6 and CYP3A4, and potentially members of the CYP2C family.

| Parameter | Expected Effect of this compound | Primary Nuclear Receptor |

| CYP1A2 Expression/Activity | Minimal to no induction | AhR (not activated) |

| CYP2B6 Expression/Activity | Strong induction | CAR[6][7] |

| CYP3A4 Expression/Activity | Strong induction | PXR[11][12] |

| CYP2C Family Expression | Potential for co-induction with CYP3A4 | PXR[15] |

| Table 1: Expected Induction Profile for this compound. |

The implications of these findings are significant for both toxicological risk assessment and drug development:

-

Predicting Drug Interactions: The strong induction of CYP3A4 and CYP2B6 means that exposure to m-dichlorobenzene (which is metabolized to the sulphone) could significantly increase the clearance of a wide range of medications. This could lead to loss of efficacy for drugs that are substrates of these enzymes, a critical consideration in clinical settings and for occupational health.

-

Toxicological Relevance: The induction of hepatic enzymes is often associated with liver hypertrophy.[22] This highlights a potential mechanism for the hepatotoxicity observed in animal studies with related compounds.[22][23] Furthermore, the induction could increase the metabolic activation of other xenobiotics to more toxic forms.

-

A Tool for Research: As a well-characterized "phenobarbital-like" inducer, this compound can serve as a valuable positive control and research tool for studying CAR- and PXR-mediated gene regulation in drug metabolism studies.

Conclusion

This compound is a potent, phenobarbital-like inducer of cytochrome P-450 enzymes. Its activity is mediated primarily through the activation of the CAR and PXR nuclear receptors, leading to the transcriptional upregulation of key drug-metabolizing enzymes, including CYP2B6 and CYP3A4. This mechanism is the major contributor to the inductive effects observed after exposure to its parent compound, m-dichlorobenzene. A thorough understanding and experimental characterization of this induction, using robust in vitro models such as primary human hepatocytes, is essential for accurately predicting drug-drug interactions and assessing the toxicological risks associated with exposure to related chlorinated aromatic compounds.

References

- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. promega.com [promega.com]

- 4. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human constitutive androstane receptor mediates induction of CYP2B6 gene expression by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [archive.hshsl.umaryland.edu]

- 8. Nuclear receptor CAR requires early growth response 1 to activate the human cytochrome P450 2B6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cigarette smoke extract induces CYP2B6 through constitutive androstane receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labcorp.com [labcorp.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 21. criver.com [criver.com]

- 22. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on 3,5-Dichlorophenyl Methyl Sulphone as a Metabolite of m-Dichlorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Metabolic Journey of m-Dichlorobenzene

m-Dichlorobenzene (m-DCB), a halogenated aromatic hydrocarbon, finds use in the synthesis of herbicides, insecticides, and pharmaceuticals.[1] While often considered less toxic than its ortho and para isomers, its metabolic fate within a biological system reveals a complex story of bioactivation.[2] This guide delves into the formation, toxicological significance, and analytical quantification of a key metabolite: 3,5-dichlorophenyl methyl sulphone. Our focus is to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the experimental approaches used to study this compound. We will explore the intricate enzymatic pathways, the critical role of the gut microbiome, and the consequential induction of hepatic enzymes, equipping you with the foundational knowledge and practical methodologies to investigate this and similar metabolic pathways.

Part 1: The Metabolic Activation Pathway of m-Dichlorobenzene

The biotransformation of the relatively inert m-DCB into the biologically active this compound is a multi-step process involving a concert of enzymatic activities across different tissues and even involves the symbiotic action of intestinal microflora.

Phase I & II Metabolism: The Initial Hepatic Transformation

The metabolic journey begins in the liver, where m-DCB undergoes initial oxidation, a classic Phase I reaction. This is followed by a crucial Phase II conjugation step.

-

Cytochrome P450-Mediated Oxidation: The initial step is the oxidation of m-DCB, catalyzed by the cytochrome P450 (CYP) family of enzymes.[3][4] While the specific isozymes responsible for m-DCB oxidation are not as extensively studied as for other isomers, CYP2E1 is a primary candidate based on its known role in metabolizing similar small aromatic compounds.[3][4] This oxidation can lead to the formation of dichlorophenols, but also reactive epoxide intermediates.

-

Glutathione Conjugation: The reactive epoxide or an activated aromatic ring is then detoxified through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[5][6] This results in the formation of a glutathione S-conjugate. This conjugate is then transported out of the hepatocytes, primarily into the bile.[2][6]

The Enterohepatic Circulation and the Role of Gut Microbiota

The glutathione conjugate, excreted in the bile, travels to the intestine, where it becomes a substrate for the gut microflora. This step is critical and demonstrates the importance of considering the host-microbiome interaction in toxicology.

-

Microbial C-S Lyase Activity: Bacteria within the gut possess C-S lyase enzymes that cleave the glutathione conjugate, eventually leading to the formation of a thiol-containing metabolite, 3,5-dichlorothiophenol.

-

Reabsorption and S-Methylation: This thiol metabolite is then reabsorbed from the intestine back into the bloodstream and undergoes S-methylation in the liver to form 3,5-dichlorophenyl methyl sulfide.

Final Oxidation to the Sulphone

The newly formed methyl sulfide is then subjected to further oxidation by hepatic enzymes, likely flavin-containing monooxygenases (FMOs) or CYPs, to first form the corresponding sulfoxide and finally the stable and persistent this compound.[5][7]

The following diagram illustrates this complex metabolic pathway:

graph "Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes mDCB [label="m-Dichlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxide [label="Arene Oxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH_Conj [label="Glutathione Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Bile [label="Bile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intestine [label="Intestine", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="3,5-Dichlorothiophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfide [label="3,5-Dichlorophenyl\nMethyl Sulfide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="3,5-Dichlorophenyl\nMethyl Sulfoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfone [label="3,5-Dichlorophenyl\nMethyl Sulphone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bloodstream [label="Bloodstream", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mDCB -> Epoxide [label="CYP450 (Liver)"]; Epoxide -> GSH_Conj [label="GST / GSH (Liver)"]; GSH_Conj -> Bile [label="Biliary Excretion"]; Bile -> Intestine; Intestine -> Thiol [label="Gut Microflora\n(C-S Lyase)"]; Thiol -> Bloodstream [label="Reabsorption"]; Bloodstream -> Liver; Liver -> Sulfide [label="S-Methylation"]; Sulfide -> Sulfoxide [label="Oxidation (FMO/CYP)"]; Sulfoxide -> Sulfone [label="Oxidation (FMO/CYP)"]; Sulfone -> Bloodstream [label="Distribution"]; Bloodstream -> Excretion [label="Renal/Fecal"]; }

Caption: Metabolic pathway of m-dichlorobenzene to this compound.Part 2: Toxicological Significance - A Phenobarbital-Like Inducer

The formation of this compound is not merely a detoxification process; it represents a bioactivation event. This metabolite is a potent inducer of hepatic microsomal drug-metabolizing enzymes, with a profile similar to that of phenobarbital.[8]

Induction of Cytochrome P450 Enzymes

Studies in rats have shown that the administration of m-DCB leads to an increase in the activity of hepatic microsomal enzymes, such as aminopyrine N-demethylase, and an increase in the content of cytochrome P-450.[8] Crucially, these increases occur after a rise in the hepatic concentration of this compound.[8] Direct administration of the synthesized sulphone metabolite confirms its role as the inducing agent.[8]

The induction pattern is similar to that of phenobarbital, suggesting an activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes.[9]

Quantitative Effects on Hepatic Enzymes

The following table summarizes the inductive effects of m-DCB and its sulphone metabolite on key hepatic enzymes in rats.

| Compound Administered | Dose | Time Point | Aminopyrine N-demethylase Activity (% of control) | Cytochrome P-450 Content (% of control) | Reference |

| m-Dichlorobenzene | 200 mg/kg (p.o.) | 48 hr | ~180% | ~160% | [8] |

| This compound | 25 µmol/kg (i.p.) | 72 hr | ~180% | ~160% | [8] |

Data are approximated from published findings for illustrative purposes.

Part 3: Experimental Methodologies for Studying m-Dichlorobenzene Metabolism

A thorough investigation of the metabolic fate of m-DCB and the role of its metabolites requires a combination of in vivo and in vitro techniques. Here, we detail the rationale and protocols for key experiments.

In Vivo Studies: The Bile Duct-Cannulated Rat Model

Causality of Experimental Choice: To definitively prove the role of biliary excretion and enterohepatic circulation in the formation of the sulphone metabolite, a bile duct-cannulated (BDC) rat model is indispensable. By diverting the flow of bile, we can prevent the glutathione conjugates from reaching the intestinal microflora. A significant reduction or absence of the sulphone metabolite in the systemic circulation of BDC rats compared to sham-operated controls provides strong evidence for this pathway. Similarly, pretreatment with broad-spectrum antibiotics to suppress the gut microbiota serves a similar purpose and can corroborate the findings from the BDC model.

Experimental Workflow: